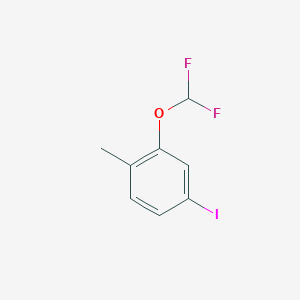

2-(Difluoromethoxy)-4-iodotoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2IO |

|---|---|

Molecular Weight |

284.04 g/mol |

IUPAC Name |

2-(difluoromethoxy)-4-iodo-1-methylbenzene |

InChI |

InChI=1S/C8H7F2IO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,1H3 |

InChI Key |

WJQIMYDVBKKVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)I)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Difluoromethoxy 4 Iodotoluene

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is a versatile handle for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

The aryl iodide functionality in 2-(Difluoromethoxy)-4-iodotoluene is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples for this compound are not detailed in the available literature, numerous studies on structurally similar aryl iodides demonstrate the high efficiency of this reaction.

For instance, the Suzuki-Miyaura coupling of iodo(difluoroenol) derivatives has been successfully demonstrated with a range of potassium trifluoroborate coupling partners. nih.gov Furthermore, nickel-catalyzed Suzuki cross-coupling reactions of aryloxydifluoromethyl bromides with arylboronic acids have been developed, showcasing the compatibility of the difluoromethoxy-like structures under these conditions. nih.govspringernature.comresearchgate.net These examples strongly suggest that this compound would be an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The reaction would be expected to proceed by the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product, with the difluoromethoxy group remaining intact.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of an Analogous Aryl Iodide

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |

This table is illustrative and based on typical conditions and yields for Suzuki-Miyaura reactions of aryl iodides. Specific results for this compound may vary.

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity at the Methyl Group of the Toluene Backbone

While the primary reactive site of this compound is the carbon-iodine bond, the methyl group on the toluene ring can also undergo chemical transformations. Although specific studies on the reactivity of the methyl group in this particular compound were not found in the provided search results, benzylic positions are generally susceptible to oxidation to form aldehydes, carboxylic acids, or can undergo radical halogenation under appropriate conditions. The electronic effects of the difluoromethoxy and iodo substituents would influence the reactivity of this methyl group compared to unsubstituted toluene.

Multi-site Reactivity and Chemoselectivity Challenges

While this compound offers multiple avenues for functionalization, its structure also presents challenges in terms of multi-site reactivity and chemoselectivity. The molecule possesses several potentially reactive sites: the C-I bond, C-H bonds on the aromatic ring, and C-H bonds of the methyl group.

The primary challenge in the functionalization of this compound lies in achieving selective reaction at one site without affecting the others. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-I bond is significantly higher than that of C-H bonds, generally ensuring that reactions like Suzuki, Sonogashira, and Heck couplings occur selectively at the C4 position. nih.gov

However, in reactions involving stronger reagents or more forcing conditions, the chemoselectivity can become an issue. For instance, in directed ortho-metalation, while the difluoromethoxy group is expected to direct lithiation to the C3 position, there is a possibility of competitive deprotonation at the benzylic position of the methyl group, or even at the C5 position, although the latter is electronically less favored. The choice of the organolithium reagent and the reaction conditions (temperature, solvent) are critical to control the regioselectivity of the metalation.

Furthermore, in polyhalogenated aromatic compounds, the site of palladium-catalyzed cross-coupling can sometimes be influenced by the nature of the catalyst and ligands. nih.govwhiterose.ac.ukresearchgate.net While iodine is significantly more reactive than chlorine or fluorine in oxidative addition to palladium(0), subtle electronic and steric effects, along with the specific catalytic system employed, can in some cases lead to unexpected reactivity. nih.govwhiterose.ac.ukresearchgate.net For a molecule like this compound, while the C-I bond is the expected site of reaction, understanding the factors that could potentially lead to side reactions involving the C-F bonds of the difluoromethoxy group under harsh conditions is important for reaction optimization.

Mechanistic Investigations of Reactions Involving 2 Difluoromethoxy 4 Iodotoluene

Mechanisms of Difluoromethoxylation Reactions

The introduction of a difluoromethoxy group onto an aromatic ring, a key step in synthesizing the title compound from a phenol (B47542) precursor, can proceed through distinct mechanistic routes.

The mechanism begins with the formation of difluorocarbene from a suitable precursor. acs.orgrsc.org This is followed by the nucleophilic attack of a phenoxide on the electrophilic difluorocarbene. orgsyn.org The resulting carbanion is then protonated to yield the final aryl difluoromethyl ether product. acs.org The stability of difluorocarbene is unique among carbenes; fluorine atoms stabilize the singlet state through the inductive withdrawal of the filled σ orbital and back-bonding from fluorine's lone pairs into the carbene's empty p orbital. orgsyn.org This "push-pull" effect makes it more stable and selective towards electron-rich nucleophiles. orgsyn.org

Several reagents have been developed to serve as effective difluorocarbene sources under various conditions.

| Precursor | Activating Conditions | Key Features |

| Fluoroform (CHF₃) | Basic conditions (e.g., KOH) in a two-phase system. acs.org | Inexpensive, non-ozone-depleting gas; reaction proceeds via deprotonation followed by fluoride (B91410) elimination. acs.org |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Thermal decarboxylation. orgsyn.org | Bench-stable, relatively non-toxic solid; offers an operationally simple alternative to gaseous reagents. orgsyn.org |

| 2-Chloro-2,2-difluoroacetophenone | Base (e.g., KOH, K₂CO₃) at elevated temperatures. acs.org | A non-ozone-depleting substance (non-ODS) based precursor that readily reacts with phenols. acs.org |

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis. acs.org | Undergoes facile P-C bond cleavage to presumably form a bromodifluoromethyl anion, which then generates difluorocarbene. acs.org |

This carbene-based pathway is a cornerstone for synthesizing compounds like 2-(Difluoromethoxy)-4-iodotoluene from the corresponding 4-iodocresol.

Alternative pathways for forming C-OCF₂H bonds involve radical intermediates generated via single-electron transfer (SET). While direct electrochemical synthesis examples for this compound are not detailed in the provided sources, the principles are well-established in analogous photoredox-catalyzed reactions. nih.gov These systems offer a conceptual basis for potential electrochemical approaches.

In these mechanisms, a catalyst, upon excitation, initiates a single-electron transfer to a redox-active difluoromethoxylating reagent. nih.gov This SET event generates a radical intermediate that subsequently fragments to release the electrophilic difluoromethoxy radical (•OCF₂H). nih.gov This radical then adds to an arene, forming a difluoromethoxylated cyclohexadienyl radical, which is then oxidized and deprotonated to yield the final product. nih.gov Electrochemical methods can, in principle, achieve similar SET processes, using an anode or cathode to generate the required radical intermediates without the need for a photocatalyst. researchgate.net

The core of this pathway is the generation of the key •OCF₂H radical through a redox event, a process that can be driven by either light or electricity.

Proposed General SET Mechanism:

Initiation: A single electron is transferred from an electron donor (or to an electron acceptor) to a difluoromethoxylating precursor, often facilitated by a mediator or an electrode surface. nih.govresearchgate.net

Radical Generation: The resulting radical ion fragments, releasing the •OCF₂H radical. nih.gov

Arene Addition: The electrophilic •OCF₂H radical attacks the electron-rich aromatic ring.

Rearomatization: The subsequent radical intermediate is oxidized and deprotonates to restore aromaticity and form the final product. nih.gov

Mechanistic Aspects of Aryl Iodide Cross-Coupling Reactions

The iodine atom in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, a fundamental tool for forming new carbon-carbon and carbon-heteroatom bonds.

The most common mechanism for palladium-catalyzed cross-coupling reactions involving aryl iodides proceeds through a well-defined catalytic cycle. youtube.com This cycle involves three key elementary steps:

Oxidative Addition: The cycle begins with the active low-valent catalyst, typically a Pd(0) complex, which undergoes oxidative addition into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and results in a square planar Pd(II) intermediate. researchgate.net The oxidation state of the palladium center increases from 0 to +2. youtube.com

Transmetalation: In this step, the organic group from an organometallic coupling partner (e.g., containing B, Sn, or Zn) is transferred to the palladium(II) center, displacing the halide. youtube.com This forms a new diorganopalladium(II) complex.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond. youtube.com This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two groups must typically be in a cis orientation on the metal center, which may require a preceding isomerization step. youtube.com

This catalytic cycle is central to a wide array of named reactions such as Suzuki, Stille, and Negishi couplings, enabling the functionalization of the aryl iodide position in this compound. youtube.com

While aryl iodides are often highly reactive substrates, their cross-coupling reactions can be hampered by specific catalyst deactivation pathways. A significant issue in palladium-catalyzed C-N cross-coupling reactions of aryl iodides is the inhibitory effect of the iodide anion byproduct (e.g., NaI) generated during the reaction. nih.govmit.edu

The mechanism of inhibition by iodide involves its interaction with palladium(II) intermediates in the catalytic cycle. nih.gov Two primary deactivation pathways have been proposed:

Formation of Bridging Halide Dimers: Pd(II) oxidative addition complexes can form stable, bridged iodide dimers. These dimers are often less reactive towards the subsequent transmetalation or amine-binding step compared to their monomeric or bromide-bridged counterparts, thus slowing or halting the catalytic cycle. nih.gov

Formation of Palladium Ate Complexes: The soluble iodide anion can coordinate to Pd(II) intermediates, forming unreactive palladium "ate" complexes. This can occur either by competing with the incoming nucleophile (e.g., an amine) for a coordination site on the oxidative addition complex or by binding to the Pd(II) amido complex, which slows the rate of reductive elimination. nih.gov

A key strategy to mitigate this deactivation is to control the solubility of the iodide salt byproduct.

| Factor | Effect on Catalyst Activity | Mechanistic Rationale |

| Solvent Choice | High activity in solvents with low NaI solubility (e.g., Toluene). nih.gov | Prevents the accumulation of inhibitory iodide anions in the reaction medium, minimizing the formation of unreactive Pd(II) species. nih.govmit.edu |

| Ligand Structure | Bulky biarylphosphine ligands can enhance reactivity. nih.gov | These ligands can sterically hinder the formation of stable, inactive bridging iodide dimers, keeping the catalyst in a more active state. nih.gov |

| Iodide Byproduct | Significant inhibitory effect when soluble in the reaction medium. nih.govacs.org | Soluble iodide anions bind to Pd(II) intermediates, forming stable and unreactive complexes that disrupt the catalytic cycle. nih.gov |

By selecting a solvent system in which the iodide byproduct is insoluble, the catalyst's efficiency can be maintained, allowing reactions of aryl iodides to proceed with high efficiency. nih.govmit.edu

Regioselective and Stereoselective Control in Functionalization

When subjecting this compound to further functionalization reactions, such as electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the existing substituents. The interplay between the electronic and steric properties of the difluoromethoxy, iodo, and methyl groups determines the position of the incoming group.

Electronic Effects: The difluoromethoxy group (-OCF₂H) is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it possesses oxygen lone pairs that can participate in resonance donation. This makes it a deactivating but ortho, para-directing group. The methyl group (-CH₃) is a classical activating, ortho, para-directing group. The iodo group (-I) is deactivating via induction but is also ortho, para-directing due to its lone pairs.

Steric Effects: The steric bulk of the substituents will influence the accessibility of the adjacent positions. The iodo group is significantly larger than the methyl and difluoromethoxy groups, potentially hindering substitution at the adjacent C3 and C5 positions.

In the case of this compound, the available positions for substitution are C3, C5, and C6.

Position 6: This position is ortho to the activating methyl group and meta to the deactivating iodo and difluoromethoxy groups.

Position 3: This position is ortho to both the difluoromethoxy and iodo groups, and meta to the methyl group.

Position 5: This position is ortho to the iodo group and meta to the other two groups.

The precise outcome of a given reaction will depend on the nature of the electrophile and the reaction conditions. However, electrophilic attack is often directed by the most activating groups, suggesting that position 6 could be a favored site for functionalization. The regioselectivity of nucleophilic aromatic substitution on similar fluorinated systems is also highly dependent on electronic and steric factors, with substitution sometimes occurring at an electronically favored position and other times being dictated by specific interactions like π-π stacking. nih.gov The ability to control the regioselectivity is crucial for the synthesis of specifically substituted derivatives. rsc.org

Synthetic Utility and Applications in Advanced Organic Chemistry

2-(Difluoromethoxy)-4-iodotoluene as a Versatile Building Block

This compound has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a difluoromethoxy group, an iodine atom, and a methyl group on an aromatic ring, provides multiple reactive sites for a wide array of chemical transformations. This allows for the strategic and controlled introduction of fluorine-containing motifs and further functionalization, making it a highly sought-after precursor in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science. ontosight.aibldpharm.comchemimpex.com

Precursor for Complex Fluorinated Aromatics

The presence of the difluoromethoxy (OCF2H) group makes this compound an important starting material for the synthesis of complex fluorinated aromatic compounds. nih.gov The incorporation of fluorinated groups like OCF2H into organic molecules is a widely used strategy in medicinal chemistry to enhance the metabolic stability, membrane permeability, and pharmacokinetic profiles of drug candidates. nih.govnih.gov The OCF2H group can serve as a bioisostere for a methoxy (B1213986) group (OCH3), helping to prevent O-demethylation, a common metabolic pathway. nih.gov

The iodine atom at the 4-position provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures. For instance, the iodine can be readily displaced by a wide range of organic groups, facilitating the synthesis of diverse derivatives.

Table 1: Examples of Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Type | Coupling Partner | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Boronic acids/esters | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Base | C-N |

| Heck Coupling | Alkenes | Pd catalyst, Base | C-C (alkene) |

| Stille Coupling | Organostannanes | Pd catalyst | C-C |

| Ullmann Condensation | Alcohols, Phenols | Cu catalyst, Base | C-O |

This table provides a generalized overview of common cross-coupling reactions involving aryl iodides. Specific conditions may vary depending on the substrates.

The methyl group can also be functionalized, for example, through benzylic bromination followed by nucleophilic substitution, further expanding the synthetic possibilities. This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of a vast library of complex fluorinated aromatic compounds from a single starting material.

Intermediates for Polyfunctionalized Scaffolds

The strategic positioning of the three functional groups on the aromatic ring of this compound makes it an ideal starting point for the creation of polyfunctionalized scaffolds. These scaffolds are molecular frameworks that can be further elaborated to produce a variety of target molecules with diverse biological activities or material properties.

The sequential and chemoselective manipulation of the iodo, difluoromethoxy, and methyl groups allows for the construction of highly substituted aromatic cores. For example, the iodine can be transformed into other functional groups such as a boronic ester, an azide, or a cyano group, which can then participate in subsequent reactions. This stepwise approach provides precise control over the final structure of the molecule.

The ability to introduce multiple functionalities onto a single aromatic ring is particularly valuable in drug discovery, where the exploration of chemical space around a core scaffold is a key strategy for lead optimization. The difluoromethoxy group often imparts desirable properties, while the other positions can be modified to fine-tune the molecule's interaction with its biological target.

Integration into Modern Synthetic Strategies

The utility of this compound is further enhanced by its compatibility with modern synthetic methodologies that prioritize efficiency, scalability, and the rapid generation of molecular complexity.

Cascade and One-Pot Reaction Sequences

The multiple reactive sites of this compound lend themselves well to cascade or one-pot reaction sequences. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach significantly improves efficiency by reducing reaction time, solvent usage, and waste generation. sigmaaldrich.comresearchgate.netresearchgate.net

For example, a one-pot sequence could involve an initial cross-coupling reaction at the iodine position, followed by a reaction involving the methyl group or the aromatic ring itself. The development of such elegant and efficient synthetic routes is a key area of contemporary organic chemistry research. researchgate.net

Flow Chemistry Applications for Scalability and Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. youtube.comrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. youtube.comnih.govresearchgate.net

The synthesis and functionalization of compounds like this compound can be readily adapted to flow chemistry systems. rsc.orglookchem.comresearchgate.net This is particularly beneficial for reactions that are exothermic or involve hazardous reagents. youtube.com The scalability of flow processes makes them ideal for the industrial production of valuable intermediates and active pharmaceutical ingredients derived from this building block. researchgate.netmit.edu

Table 2: Comparison of Batch vs. Flow Chemistry

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, excellent temperature control |

| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced due to high surface-area-to-volume ratio |

| Safety | Larger quantities of hazardous materials | Smaller reaction volumes, improved safety |

| Process Control | More challenging to precisely control | Precise control over parameters |

| Reproducibility | Can be variable between batches | Generally high reproducibility |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch.

While this compound is a building block, the principles of LSF can be applied to its derivatives. For instance, after elaborating a complex molecule from this starting material, the difluoromethoxy group or the aromatic ring could potentially undergo further functionalization. This highlights the enduring utility of the core scaffold throughout the synthetic process.

Furthermore, the concept of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, is a related advanced strategy. wikipedia.orgresearchgate.netnih.gov While not a direct application of this compound itself, the fluorinated compounds synthesized from it could potentially be designed to incorporate bioorthogonal handles, enabling their use in chemical biology studies. researchgate.netnih.gov

Development of Fluorinated Analogs via Functionalization

The iodine atom in this compound serves as a versatile handle for introducing various organic fragments through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The primary methods for the functionalization of this compound include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling for Biaryl and Substituted Arene Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgresearchgate.net In the context of this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters to produce fluorinated biaryl and substituted styrene (B11656) derivatives.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene (B28343)/Water | Biphenyl |

| 4-Iodotoluene (B166478) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 4-Methylbiphenyl |

| 1-Iodo-4-nitrobenzene | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 4-Methoxy-4'-nitrobiphenyl |

This table presents representative examples of Suzuki-Miyaura couplings with various aryl iodides to illustrate the general reaction conditions and potential products. The specific application to this compound would yield analogous fluorinated biaryl structures.

Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgmatthey.com This reaction is of paramount importance for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals. By reacting this compound with a variety of primary or secondary amines, a diverse library of N-aryl-2-(difluoromethoxy)-4-methylaniline analogs can be generated.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.orgnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands is often essential for promoting the reductive elimination step and achieving high catalytic turnover. matthey.comrsc.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Aryl Iodide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| Iodobenzene | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Diphenylamine |

| 4-Iodotoluene | Morpholine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 4-(4-Methylphenyl)morpholine |

| 1-Bromo-4-fluorobenzene | Benzylamine | PdCl₂(Amphos)₂ | Amphos | Cs₂CO₃ | t-BuOH | N-Benzyl-4-fluoroaniline |

This table illustrates general conditions for the Buchwald-Hartwig amination of aryl halides. Applying these principles to this compound would enable the synthesis of a wide range of fluorinated aniline derivatives.

Sonogashira Coupling for the Formation of Aryl Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis and can be further transformed into various functional groups. The coupling of this compound with different terminal alkynes would yield a series of 1-(alkynyl)-2-(difluoromethoxy)-4-methylbenzene derivatives.

The mechanism of the Sonogashira coupling involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation to the palladium(II) complex, followed by reductive elimination to afford the aryl alkyne. nih.gov

Table 3: Illustrative Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Diphenylacetylene |

| 4-Bromotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 4-Methyl-1-((trimethylsilyl)ethynyl)benzene |

| 1-Iodo-3-nitrobenzene | 1-Hexyne | Pd(OAc)₂ | PPh₃ | Piperidine | Acetonitrile | 1-(Hex-1-yn-1-yl)-3-nitrobenzene |

This table showcases typical conditions for the Sonogashira coupling. These reaction parameters can be adapted for the synthesis of fluorinated aryl alkynes from this compound.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei. For 2-(Difluoromethoxy)-4-iodotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

¹H NMR: This technique would identify the number of distinct proton environments in the molecule. One would expect to see signals for the methyl group protons and the aromatic protons on the toluene (B28343) ring. The chemical shifts and coupling patterns (splitting) of the aromatic protons would confirm their relative positions. A characteristic triplet signal would be expected for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

¹³C NMR: This spectrum would show signals for each unique carbon atom. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the iodo and difluoromethoxy substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial. It would provide information on the fluorine environment. A doublet would be expected for the two equivalent fluorine atoms of the difluoromethoxy group, caused by coupling to the single proton of that group.

Despite the critical importance of this data, specific ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts (ppm) and coupling constants (Hz), for this compound are not available in the reviewed scientific literature.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact mass and elemental composition.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₈H₇F₂IO. The experimentally determined exact mass should match the theoretical mass calculated from the most abundant isotopes of its constituent atoms. The mass spectrum would also display a characteristic fragmentation pattern, providing further structural evidence. For instance, cleavage of the C-O bond or loss of the difluoromethyl group could be expected.

A search of scientific databases did not yield any published mass spectra or exact mass measurement data for this specific compound.

X-ray Crystallography for Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

This analysis would be particularly insightful for understanding the orientation of the difluoromethoxy group relative to the aromatic ring. However, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Computational Chemistry Studies

In the absence of experimental data, computational methods can provide valuable predictions about molecular structure, properties, and reactivity.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Energy Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate a theoretical NMR spectrum to aid in the interpretation of experimental data (were it available).

Determine electronic properties such as the molecular orbital energies (HOMO/LUMO) and the electrostatic potential map.

Model reaction pathways and calculate activation energies for reactions involving this molecule, for example, in cross-coupling reactions where the iodo-group is substituted.

No specific DFT studies focused on this compound have been found in the published literature.

Conformational Analysis of the Difluoromethoxy Group

The conformational preferences of the difluoromethoxy (OCF₂H) group are of significant interest in medicinal and materials chemistry. The rotation around the Ar-O bond determines the spatial orientation of the C-F and C-H bonds relative to the aromatic ring. This orientation influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions like hydrogen bonding. nih.gov

Computational conformational analysis, often using DFT or other high-level ab initio methods, would involve calculating the rotational energy barrier around the Ar-O-CF₂H dihedral angle. This would reveal the lowest energy (most stable) conformation(s). Studies on related aryl difluoromethyl ethers suggest a low rotational barrier, which allows the molecule to access a wide range of conformations. nih.gov However, a specific computational conformational analysis for this compound has not been reported.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated organic molecules is a rapidly evolving field, with a strong emphasis on developing more sustainable and efficient methods. For a molecule like 2-(difluoromethoxy)-4-iodotoluene, future research in its synthesis is likely to focus on late-stage functionalization and the use of milder, more environmentally benign reagents.

One promising avenue is the application of visible-light photoredox catalysis . nih.govcolab.ws This technique allows for the generation of radical intermediates under mild conditions, avoiding the need for harsh reagents and high temperatures often associated with traditional fluorination and difluoromethoxylation methods. nih.gov For instance, the development of redox-active difluoromethoxylating reagents that can be activated by a photocatalyst could enable the direct C-H difluoromethoxylation of a pre-iodinated toluene (B28343) derivative. nih.gov This approach would be highly atom-economical and could tolerate a wide range of functional groups. nih.gov

Another area of development is the use of flow chemistry . The direct fluorination of aromatic compounds like toluene can be hazardous due to the high reactivity of elemental fluorine. guidechem.com Gas/liquid microreactors can offer significantly enhanced safety and efficiency for such reactions by providing superior mass and heat transfer. This technology could be adapted for the controlled fluorination of a suitable toluene precursor, followed by iodination, or vice-versa, in a continuous and automated fashion.

Furthermore, research into novel C-F bond formation strategies that move away from traditional, often harsh, fluorinating agents is crucial. youtube.com This includes the use of fluoride (B91410) salts, which are inexpensive and less hazardous, in combination with innovative catalytic systems. youtube.com The development of methods for the C-F bond scission and reconstruction could also open up new synthetic pathways to complex fluorinated molecules like this compound. osaka-u.ac.jp

| Synthetic Approach | Advantages | Key Features |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable. | Utilizes light to drive chemical reactions, often employing a photocatalyst to generate radical intermediates. |

| Flow Chemistry/Microreactors | Enhanced safety, improved efficiency and control, scalable. | Reactions are carried out in a continuous stream rather than in a batch, allowing for precise control of reaction parameters. |

| Novel C-F Bond Formation | Use of less hazardous reagents, development of new reaction pathways. | Focuses on using fluoride salts and innovative catalysts, and exploring C-F bond activation. |

Exploration of Unprecedented Reactivity of the Difluoromethoxy and Iodo Groups

The interplay between the difluoromethoxy and iodo groups on the toluene ring of this compound presents a fertile ground for exploring novel reactivity. The electron-withdrawing nature of the difluoromethoxy group is known to influence the reactivity of the aromatic ring, while the iodo group is a versatile handle for a wide range of cross-coupling reactions.

The alkoxy group in aryl ethers is generally considered to be ring activating and ortho/para directing for electrophilic aromatic substitution. byjus.comshaalaa.com However, the strong electron-withdrawing effect of the two fluorine atoms in the difluoromethoxy group will significantly modulate this directing effect. This could lead to unusual regioselectivity in electrophilic substitution reactions. Future research could systematically investigate the reactivity of the aromatic ring towards various electrophiles to map out these effects.

The iodo group is an excellent substrate for a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. While the general utility of aryl iodides in these reactions is well-established, the specific influence of the ortho-difluoromethoxy group on the reaction kinetics and yields for this compound is an area ripe for investigation. The steric and electronic properties of the ortho substituent can have a profound impact on the efficiency of the catalytic cycle.

Furthermore, the development of metallaphotoredox catalysis opens up new possibilities for the difluoromethylation of aryl bromides, and by extension, the functionalization of aryl iodides. princeton.edu This dual catalytic approach, which merges photoredox and transition metal catalysis, could enable novel transformations at the iodo-position of this compound under very mild conditions. princeton.edu

| Functional Group | Potential Reactivity to Explore | Influencing Factors |

| Difluoromethoxy Group | Regioselectivity in electrophilic aromatic substitution. | Strong electron-withdrawing nature of the two fluorine atoms. |

| Iodo Group | Efficiency and scope of various cross-coupling reactions (e.g., Suzuki, Sonogashira). | Steric and electronic effects of the ortho-difluoromethoxy group. |

| Combined System | Novel transformations under metallaphotoredox catalysis. | Synergistic effects of the two functional groups and the catalytic system. |

Innovative Applications in Material Science and Chemical Biology

The unique properties imparted by the difluoromethoxy group make this compound a valuable building block for the synthesis of novel materials and biologically active molecules.

In material science , the incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and lipophilicity. nih.gov The difluoromethoxy group, in particular, can influence the electronic properties of organic materials. This compound could serve as a monomer or a precursor to monomers for the synthesis of advanced polymers with tailored properties. For example, following a cross-coupling reaction to introduce a polymerizable group, the resulting monomer could be used to create fluorinated polymers for applications in coatings, membranes, or electronic devices.

In chemical biology and medicinal chemistry , the difluoromethoxy group is recognized as a bioisostere for hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor. nih.gov This can lead to improved metabolic stability and binding affinity of drug candidates. nih.gov The this compound scaffold can be elaborated through reactions at the iodo-position to generate libraries of novel compounds for biological screening. For instance, it could be a key intermediate in the synthesis of new anti-cancer agents or enzyme inhibitors. nih.govresearchgate.net The late-stage functionalization capabilities offered by the iodo group are particularly attractive for the rapid generation of analogues for structure-activity relationship (SAR) studies. google.com

| Field | Potential Application | Rationale |

| Material Science | Synthesis of fluorinated polymers. | Enhanced thermal stability, chemical resistance, and tailored electronic properties. |

| Chemical Biology | Building block for bioactive molecules. | The difluoromethoxy group can improve metabolic stability and target binding. |

| Medicinal Chemistry | Scaffold for drug discovery. | Versatile platform for generating compound libraries for screening and SAR studies. |

Computational Design and Predictive Modeling for Fluorinated Scaffolds

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For a molecule like this compound, computational methods can provide valuable insights.

Predictive modeling based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) can be used to forecast the biological activity and physicochemical properties of derivatives of this compound. By building models based on a set of known compounds, it is possible to predict the properties of new, yet-to-be-synthesized molecules. This can help in prioritizing synthetic targets and designing molecules with desired characteristics.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational behavior of molecules containing the this compound scaffold and their interactions with biological targets such as proteins or enzymes. Understanding these interactions at a molecular level is crucial for the rational design of new drugs and materials.

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity. | Electrostatic potential, bond energies, reaction pathways. |

| QSAR/QSPR Modeling | Prediction of biological activity and physicochemical properties of derivatives. | Lipophilicity, solubility, potential toxicity, biological efficacy. |

| Molecular Dynamics (MD) Simulations | Study of conformational behavior and intermolecular interactions. | Binding modes with biological targets, conformational preferences. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethoxy)-4-iodotoluene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and functional group substitution. For example, iodination of a toluene derivative with iodine monochloride (ICl) under controlled temperatures (60–80°C) can introduce the iodine substituent . The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) in polar aprotic solvents like DMF, with reaction times optimized to 12–24 hours to minimize side products . Yield optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of ICl for complete iodination) .

Q. How can researchers characterize the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Purity analysis involves a combination of:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention times for the compound and common impurities (e.g., dehalogenated byproducts) should be validated against standards .

- NMR : ¹⁹F NMR is critical for confirming the difluoromethoxy group (δ −55 to −60 ppm). ¹H NMR should show aromatic protons split due to iodine’s heavy atom effect .

- Elemental Analysis : Match experimental C/H/F/I percentages to theoretical values (e.g., C: 35.3%, F: 14.2%, I: 39.8%) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the iodine substituent in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., Suzuki vs. Ullmann coupling efficiency) may arise from solvent polarity, catalyst selection, or iodine’s steric effects. To resolve contradictions:

- Conduct kinetic studies under pseudo-first-order conditions to isolate rate-determining steps (e.g., oxidative addition of Pd catalysts) .

- Compare catalytic systems: Pd(PPh₃)₄ vs. CuI/ligand systems, noting that Pd catalysts favor aryl-aryl coupling, while Cu systems may degrade the difluoromethoxy group .

- Use computational modeling (DFT) to assess transition-state energies for iodine substitution pathways .

Q. What strategies mitigate instability of this compound under oxidative conditions?

- Methodological Answer : The difluoromethoxy group is prone to hydrolysis or oxidation. Mitigation strategies include:

- Stabilizing Agents : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w during storage .

- Reaction Environment : Conduct reactions under inert atmospheres (N₂/Ar) and avoid strong oxidizers (e.g., KMnO₄). For oxidation-prone steps (e.g., sulfonation), use milder agents like mCPBA .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products (e.g., demethylated or deiodinated derivatives) .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., thyroid hormone receptors, where iodine plays a key role). Validate with experimental IC₅₀ values .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like LogP (lipophilicity) and electrostatic potential maps to predict bioavailability .

- Metabolic Pathway Prediction : Tools like MetaSite can simulate Phase I/II metabolism to identify potential toxic metabolites (e.g., defluorinated products) .

Key Challenges and Solutions

- Contradictory Reactivity Data : Cross-validate using multiple catalytic systems and computational models .

- Instability in Storage : Lyophilize the compound and store at −20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.